Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-
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Overview
Description
Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- is a complex organic compound characterized by the presence of multiple iodine atoms and methyl groups attached to a phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution of iodine atoms can produce a variety of functionalized derivatives .
Scientific Research Applications
Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis
Properties
CAS No. |
256224-21-2 |
---|---|
Molecular Formula |
C28H23I3O |
Molecular Weight |
756.2 g/mol |
IUPAC Name |
4-[tris(4-iodo-3-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C28H23I3O/c1-17-14-21(6-11-25(17)29)28(20-4-9-24(32)10-5-20,22-7-12-26(30)18(2)15-22)23-8-13-27(31)19(3)16-23/h4-16,32H,1-3H3 |
InChI Key |
ICDXTPCGAMMMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)O)(C3=CC(=C(C=C3)I)C)C4=CC(=C(C=C4)I)C)I |
Origin of Product |
United States |
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